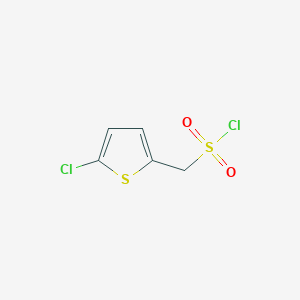
(5-Chlorothiophen-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chlorothiophen-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4ClO2S2. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and a methanesulfonyl chloride group at the 2-position. It is a versatile intermediate used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Chlorothiophen-2-yl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 5-chlorothiophene-2-methanesulfonic acid using thionyl chloride or phosgene. The reaction typically proceeds as follows:
-
Chlorination with Thionyl Chloride: : [ \text{C5H4ClSO3H} + \text{SOCl2} \rightarrow \text{C5H4ClSO2Cl} + \text{SO2} + \text{HCl} ]
-
Chlorination with Phosgene: : [ \text{C5H4ClSO3H} + \text{COCl2} \rightarrow \text{C5H4ClSO2Cl} + \text{CO2} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfone derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction can lead to the formation of thiophenes or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfones: Formed by reaction with thiols.
Scientific Research Applications
(5-Chlorothiophen-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfone derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog with the formula CH3SO2Cl, used in similar reactions but lacks the thiophene ring.
Tosyl Chloride: Contains a toluene ring instead of a thiophene ring, used in similar substitution reactions.
Benzenesulfonyl Chloride: Contains a benzene ring, used in the synthesis of sulfonamides and sulfonates.
Uniqueness
(5-Chlorothiophen-2-yl)methanesulfonyl chloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions where the thiophene ring can participate in further chemical transformations.
Properties
Molecular Formula |
C5H4Cl2O2S2 |
|---|---|
Molecular Weight |
231.1 g/mol |
IUPAC Name |
(5-chlorothiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4Cl2O2S2/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2 |
InChI Key |
VZEZXKFXNDMYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13485340.png)
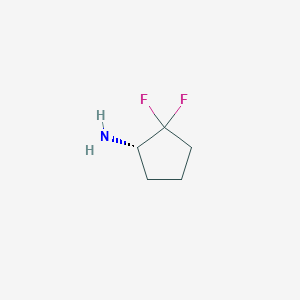
![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)
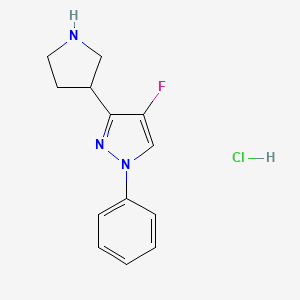

![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
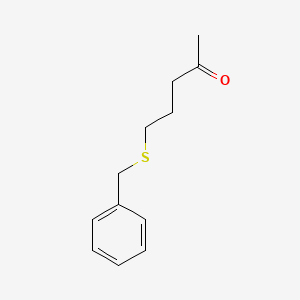
amine dihydrochloride](/img/structure/B13485371.png)
![methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B13485374.png)

![tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate](/img/structure/B13485386.png)

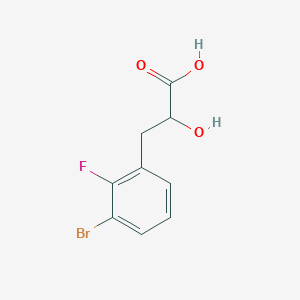
![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
